molecular formula C8H8F3N B2881979 1-(2,3,5-Trifluorophenyl)ethanamine CAS No. 1270412-86-6

1-(2,3,5-Trifluorophenyl)ethanamine

Cat. No.: B2881979
CAS No.: 1270412-86-6
M. Wt: 175.154
InChI Key: BWQWBXQTHWCBQT-UHFFFAOYSA-N
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Description

1-(2,3,5-Trifluorophenyl)ethanamine is an organic compound with the molecular formula C8H8F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,5-Trifluorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Amines, hydrocarbons

    Substitution: Various substituted phenyl ethanamines

Scientific Research Applications

1-(2,3,5-Trifluorophenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3,5-Trifluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(2,4,5-Trifluorophenyl)ethanamine
  • 1-(3,4,5-Trifluorophenyl)ethanamine
  • 1-(2,3,4-Trifluorophenyl)ethanamine

Comparison: 1-(2,3,5-Trifluorophenyl)ethanamine is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other trifluorophenyl ethanamines. This unique arrangement can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.

Biological Activity

1-(2,3,5-Trifluorophenyl)ethanamine, also known as trifluoromethylphenylethanamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

This compound is characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its biological activity. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution and reductive amination techniques. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity, essential for subsequent biological evaluations .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that derivatives with trifluoromethyl groups can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. Specifically, these compounds have been shown to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2. This dual action leads to the activation of caspases and subsequent cell death in colon cancer cell lines (HCT-116 and HT-29) .

Compound Cell Line IC50 (µM) Mechanism
RB7HT-296.587 - 11.10Apoptosis via mitochondrial pathway
Trifluoro derivativeA549Not specifiedInduces apoptosis through c-Met inhibition

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Studies suggest that it may act as a modulator of neurotransmitter systems. For example, its structural similarity to known psychoactive compounds allows it to interact with serotonin receptors, potentially influencing mood and anxiety disorders .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with trifluoromethyl groups are known to exhibit enhanced stability against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Case Study 1 : A recent investigation into the effects of trifluoromethylated compounds on cancer cells revealed that these compounds could significantly inhibit tumor growth in vivo models. The study utilized xenograft models to assess efficacy and observed a marked reduction in tumor size following treatment with specific derivatives .
  • Case Study 2 : Another study focused on the neuroprotective effects of related compounds demonstrated that they could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to their ability to scavenge free radicals effectively .

Properties

IUPAC Name

1-(2,3,5-trifluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQWBXQTHWCBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC(=C1)F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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